molecular formula C23H20FN3O3S B2678464 N-(3-(5-(4-fluorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide CAS No. 868155-30-0

N-(3-(5-(4-fluorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide

Katalognummer B2678464
CAS-Nummer: 868155-30-0
Molekulargewicht: 437.49
InChI-Schlüssel: IAMAPSZJPUDCCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-c][1,3]oxazin ring, a common structure in many bioactive molecules . The presence of a fluorophenyl group could potentially enhance the compound’s binding affinity to certain biological targets .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as FT-IR, HR-MS, and NMR .


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. The pyrazolo[1,5-c][1,3]oxazin ring might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and overall structure. For example, the presence of a fluorophenyl group could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

The study of pharmacokinetics and metabolism is crucial for understanding a compound's behavior within the human body. For instance, the compound SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment, showcases the complexity of metabolic pathways involved in drug disposition. The study by Renzulli et al. (2011) revealed that SB-649868 is primarily eliminated via fecal excretion, with a notable portion metabolized to various metabolites, including an unusual hemiaminal metabolite resulting from the oxidation of the benzofuran ring and subsequent rearrangement. This highlights the extensive metabolism that similar compounds undergo, suggesting a potential research application in developing therapeutic agents with a focus on optimizing bioavailability and reducing unwanted metabolites (Renzulli et al., 2011).

Potential Therapeutic Applications

The design and synthesis of compounds with specific pharmacological effects, such as anxiolytic-like activity, are a significant area of research. For example, the compound 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol demonstrated anxiolytic-like activity through both benzodiazepine and nicotinic pathways without altering mnemonic activity, as studied by Brito et al. (2017). Such findings underscore the potential of similar compounds in developing new anxiolytic agents with minimal cognitive side effects, paving the way for innovative treatments for anxiety disorders (Brito et al., 2017).

Safety and Dosimetry in Clinical Research

Evaluating the safety and dosimetry of novel radiotracers for clinical applications is another crucial aspect of scientific research. The study by Brier et al. (2022) on the radiotracer 11C-CS1P1 targeting sphingosine-1-phosphate receptor 1 (S1PR1) illustrates the meticulous process involved in assessing a compound's suitability for human studies. This research is vital for advancing diagnostic and therapeutic approaches in conditions such as multiple sclerosis, highlighting the importance of safety and dosimetry studies in the development of new medical imaging agents (Brier et al., 2022).

Wirkmechanismus

The mechanism of action would depend on the biological target of the compound. For instance, similar compounds have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Eigenschaften

IUPAC Name

N-[3-[5-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c1-31(28,29)26-18-6-4-5-16(13-18)20-14-21-19-7-2-3-8-22(19)30-23(27(21)25-20)15-9-11-17(24)12-10-15/h2-13,21,23,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMAPSZJPUDCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.